MK-0969

Beschreibung

Unii-I98T8BS72C (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound belongs to the arylboronic acid class, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- GI Absorption: High

- BBB Permeability: Yes

- Synthetic Accessibility Score: 2.07 (moderately accessible) .

Its structure features bromo and chloro substituents on the aromatic ring, which influence reactivity and electronic properties. The compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran/water system at 75°C for 1.33 hours .

Eigenschaften

CAS-Nummer |

203321-88-4 |

|---|---|

Molekularformel |

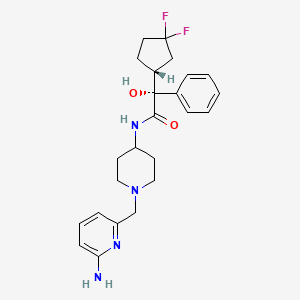

C24H30F2N4O2 |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide |

InChI |

InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1 |

InChI-Schlüssel |

HQRSMNLSFMUJPL-KOSHJBKYSA-N |

Isomerische SMILES |

C1CC(C[C@@H]1[C@@](C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |

Kanonische SMILES |

C1CC(CC1C(C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide 2-N-(APPDHP) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Unii-I98T8BS72C is compared to structurally analogous boronic acids (similarity scores: 0.71–0.87) to highlight differences in substituent effects, physicochemical properties, and applications .

Table 1: Structural and Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Synthetic Accessibility | Key Substituents |

|---|---|---|---|---|---|---|

| Unii-I98T8BS72C | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Br, Cl, B(OH)₂ |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 233.26 | 1.98 | 0.31 | 1.89 | Br, Cl, B(OH)₂ (meta) |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 270.26 | 2.54 | 0.12 | 2.35 | Br, Cl (ortho/meta), B(OH)₂ |

| (2-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 233.26 | 2.01 | 0.28 | 1.92 | Br, Cl, B(OH)₂ (ortho) |

Key Findings:

Substituent Positioning:

- Bromo and chloro groups in ortho positions (e.g., (2-Bromo-5-chlorophenyl)boronic acid) increase steric hindrance, reducing solubility (0.28 mg/mL vs. 0.31 mg/mL for meta-substituted analogs) .

- Dichloro substitution (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) elevates Log Po/w to 2.54, enhancing lipophilicity but decreasing aqueous solubility (0.12 mg/mL) .

Synthetic Accessibility: Unii-I98T8BS72C has a higher synthetic accessibility score (2.07) than mono-halogenated analogs (1.89–1.92), reflecting the complexity of dual halogenation .

Biological Permeability:

- Unii-I98T8BS72C exhibits BBB permeability , unlike its dichloro analog, which may be too lipophilic for effective CNS penetration due to high Log Po/w .

Table 2: Activity and Hazard Profiles

| Compound | PAINS Alerts | Brenk Alerts | Leadlikeness | CYP Inhibition |

|---|---|---|---|---|

| Unii-I98T8BS72C | 0 | 1.0 | 1.0 | No |

| (3-Bromo-5-chlorophenyl)boronic acid | 0 | 0.8 | 1.0 | No |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.5 | 1.2 | 0.8 | Yes (CYP2D6) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.